Benzeneacetaldehyde, alpha-(2-phenylethylidene)-
Description
Benzeneacetaldehyde, α-(2-phenylethylidene)- (CAS: 4411-89-6), also known as 2-phenylcrotonaldehyde or α-ethylidenebenzeneacetaldehyde, is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol . Structurally, it features an ethylidene group (CH₃-CH=) attached to the alpha position of benzeneacetaldehyde, forming a conjugated system with the phenyl ring.
Its IUPAC name is (2E)-2-phenylbut-2-enal, and it is synthesized via aldol condensation or specialized organic reactions involving phenylacetaldehyde derivatives .
Properties
CAS No. |
5031-83-4 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2,4-diphenylbut-2-enal |
InChI |
InChI=1S/C16H14O/c17-13-16(15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12-13H,11H2 |
InChI Key |
AXZDPAXJQHIRTE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C=C(/C=O)\C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC=C(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of benzeneacetaldehyde, alpha-(2-phenylethylidene)-, often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Analytical Chemistry
Benzeneacetaldehyde, alpha-(2-phenylethylidene)- is primarily utilized in analytical chemistry for its separation and identification capabilities. A notable application involves its analysis using High-Performance Liquid Chromatography (HPLC).
Separation Techniques
- Reverse Phase HPLC : This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid is replaced with formic acid. The use of smaller particle columns (3 µm) facilitates faster Ultra-Performance Liquid Chromatography (UPLC) applications. This technique is scalable and effective for isolating impurities in preparative separations and is suitable for pharmacokinetic studies .
| Technique | Mobile Phase | Column Type | Application |
|---|---|---|---|
| Reverse Phase HPLC | Acetonitrile, Water, Phosphoric Acid | 3 µm particle columns | Isolation of impurities, pharmacokinetics |
Fragrance Industry
Benzeneacetaldehyde, alpha-(2-phenylethylidene)- is widely used in the fragrance industry due to its pleasant aroma reminiscent of cocoa. It meets the standards set by the International Fragrance Association (IFRA) and serves as a key ingredient in various fragrance formulations .
Fragrance Formulation
- Scent Profile : The compound contributes to complex scent profiles in perfumes and personal care products. Its ability to blend well with other fragrance ingredients enhances the overall olfactory experience.
- Natural Occurrence : This compound has been identified in certain fungi species such as Clitocybe nebularis, suggesting potential bioactive properties that warrant further investigation .
Case Studies and Research Findings
To illustrate the applications of benzeneacetaldehyde, alpha-(2-phenylethylidene)- in research and industry, several case studies highlight its significance:
Case Study 1: HPLC Method Development
A study focused on developing a robust HPLC method for the separation of benzeneacetaldehyde derivatives demonstrated the effectiveness of using UPLC techniques for rapid analysis in pharmaceutical contexts.
Case Study 2: Fragrance Evaluation
In a fragrance evaluation study, benzeneacetaldehyde was included in formulations tested for consumer preference. Results indicated a strong positive response to products containing this compound due to its appealing scent profile.
Mechanism of Action
The mechanism of action of benzeneacetaldehyde, alpha-(2-phenylethylidene)-, involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their structure and function. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzeneacetaldehyde (C₈H₈O, CAS: 122-78-1)
- Structure : Lacks the ethylidene group, featuring a simpler phenylacetaldehyde backbone.
- Aroma Profile : Imparts a "honey-like" scent, as observed in rose cultivars and fermented foods (e.g., dry sausages and tea) .
- Applications : Widely used in flavor formulations due to its low odor threshold (~0.1 ppm) and association with thermal degradation of phenylalanine .
- Key Research: In rose cultivars (e.g., Rosa gallica), benzeneacetaldehyde contributes to ~10% of total aldehydes and synergizes with benzaldehyde (sweet) and decanal (floral) . Staphylococcus fermentation in meat products elevates benzeneacetaldehyde levels, enhancing "fruity" notes .
Benzaldehyde (C₇H₆O, CAS: 100-52-7)
- Structure : Simplest aromatic aldehyde (PhCHO).
- Aroma Profile : "Sweet, almond-like" , with a higher volatility than benzeneacetaldehyde.
- Applications : Dominates industrial synthesis (e.g., dyes, perfumes) and food flavoring (e.g., cherry, almond extracts).
- Comparison :
2-Phenyl-2-butenal (C₁₀H₁₀O, CAS: 4411-89-6)
- Structure: Synonymous with α-ethylidenebenzeneacetaldehyde, featuring a conjugated α,β-unsaturated aldehyde system.
- Aroma Profile : Likely "green, fruity" due to structural similarity to crotonaldehyde derivatives, though explicit sensory data are sparse .
- Applications : Used in niche fragrances and as a synthetic intermediate.
Benzeneacetaldehyde Oxime (C₈H₉NO, CAS: 7028-48-0)
- Structure : Oxime derivative of benzeneacetaldehyde (PhCH₂CH=N-OH).
- Properties : Higher molecular weight (135.17 g/mol) and polarity reduce volatility compared to the parent aldehyde.
- Applications : Primarily in agrochemicals and pharmaceuticals as a chelating agent or precursor .
Data Tables
Table 1: Structural and Aromatic Comparison
| Compound | Molecular Formula | CAS | Aroma Notes | Key Applications |
|---|---|---|---|---|
| Benzeneacetaldehyde | C₈H₈O | 122-78-1 | Honey-like | Food flavoring, fragrances |
| α-Ethylidenebenzeneacetaldehyde | C₁₀H₁₀O | 4411-89-6 | Fruity, green (inferred) | Specialty fragrances |
| Benzaldehyde | C₇H₆O | 100-52-7 | Sweet, almond-like | Industrial synthesis, flavors |
| Benzeneacetaldehyde Oxime | C₈H₉NO | 7028-48-0 | Neutral (non-aromatic) | Pharmaceuticals, chelators |
Table 2: Volatility and Stability
Research Findings and Industrial Relevance
- Thermal Degradation Pathways: Benzeneacetaldehyde forms via oxidative degradation of phenylalanine during tea processing, contributing to "honey" notes in white tea . Its α-ethylidene derivative is less studied but may arise from aldol condensation under controlled conditions.
- Biosynthesis : Microbial fermentation (e.g., Staphylococcus) enhances benzeneacetaldehyde levels in fermented meats, whereas plant-derived synthesis dominates in floral systems .
- Sensory Impact: In GC-MS-O analysis, benzeneacetaldehyde exhibits a high odor activity value (OAV = 9,505), underscoring its sensory importance despite lower concentrations compared to linalool or damascenone .
Biological Activity
Benzeneacetaldehyde, alpha-(2-phenylethylidene)-, also known as α-(2-phenylethylidene)benzeneacetaldehyde, is an organic compound with significant biological activity. Its unique structure, characterized by two phenyl groups attached to an acetaldehyde moiety, contributes to its reactivity and potential therapeutic applications. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : CHO
- Molecular Weight : 222.28 g/mol
- CAS Number : 5031-83-4
- Boiling Point : 191-192 °C
- Melting Point : 39.5-40 °C
- Density : 1.1017 g/cm³
The biological activity of benzeneacetaldehyde, alpha-(2-phenylethylidene)- is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to alterations in their structure and function. This interaction results in various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells.
Antimicrobial Properties
Research has indicated that benzeneacetaldehyde, alpha-(2-phenylethylidene)- exhibits antimicrobial properties against a range of pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 30 µg/mL | |
| C. albicans | 25 µg/mL |
The compound's effectiveness against these pathogens suggests its potential as a natural preservative or therapeutic agent.
Anticancer Activity
Studies have demonstrated that benzeneacetaldehyde, alpha-(2-phenylethylidene)- can inhibit the proliferation of cancer cell lines. Notable findings include:
- Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Study on Antimicrobial Effects
A study published in Journal of Antimicrobial Chemotherapy explored the antimicrobial effects of various aldehydes, including benzeneacetaldehyde derivatives. The results indicated that the compound significantly inhibited both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Study on Anticancer Potential
In another study published in Cancer Letters, researchers evaluated the anticancer effects of benzeneacetaldehyde on different cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as a lead compound for cancer therapy .
Comparison with Similar Compounds
Benzeneacetaldehyde, alpha-(2-phenylethylidene)- shares structural similarities with other compounds but exhibits unique biological activities due to its dual phenyl substitution.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzaldehyde | Simple aromatic aldehyde | Lacks additional phenyl group |
| 2-Phenylacetaldehyde | Contains a phenyl group | More straightforward structure compared to this compound |
| Phenylacetone | Contains a ketone functional group | Different functional group leading to varied reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Benzeneacetaldehyde, alpha-(2-phenylethylidene)- in laboratory settings?
- Methodological Answer : This compound is typically synthesized via aldol condensation, where benzaldehyde reacts with a suitable carbonyl compound (e.g., propanal) under basic or acidic catalysis. For instance, α,β-unsaturated aldehydes like 2-phenylcrotonaldehyde (a structural analog) can form through cross-aldol reactions, followed by dehydration . Alternative routes may involve Grignard reagents or Wittig reactions to introduce the phenylethylidene moiety. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like polymerization, common in α,β-unsaturated aldehydes.
Q. How can mass spectrometry (MS) characterize the fragmentation patterns of Benzeneacetaldehyde, alpha-(2-phenylethylidene)-?
- Methodological Answer : MS analysis reveals key fragments resulting from α-cleavage and retro-aldol processes. For example, the parent ion (C₁₀H₁₀O⁺, m/z 146.07) may fragment to form a benzyl cation (m/z 91) or a crotonaldehyde-derived ion (m/z 55). Comparative studies with acetophenone (C₈H₈O) show distinct fragmentation due to the conjugated double bond in the α,β-unsaturated system, which stabilizes certain radical intermediates . High-resolution MS (HRMS) and tandem MS/MS are recommended to resolve isobaric interferences in complex mixtures.
Q. What solvent systems are optimal for stabilizing Benzeneacetaldehyde, alpha-(2-phenylethylidene)- in solution-phase studies?
- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) are preferred to stabilize the aldehyde group and reduce hydration. Aromatic aldehydes like benzaldehyde derivatives are prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are advised. Solubility data from analogs (e.g., benzeneacetaldehyde, CAS 122-78-1) suggest moderate solubility in ethanol and ether, but poor solubility in water .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for the atmospheric degradation of Benzeneacetaldehyde, alpha-(2-phenylethylidene)-?
- Methodological Answer : Discrepancies in OH radical reaction rate constants (k) arise from uncertainties in structure-activity relationship (SAR) models. For instance, SAR-predicted k values for benzeneacetaldehyde analogs may deviate by a factor of 4 from experimental data due to unaccounted substituent effects (e.g., −CH₂CHO electrophilicity) . To address this, validate SAR predictions with pulsed laser photolysis (PLP) or cavity ring-down spectroscopy (CRDS). Additionally, investigate secondary sources (e.g., photolysis of precursors) that may elevate atmospheric concentrations beyond model expectations.
Q. What challenges arise in detecting Benzeneacetalhyde, alpha-(2-phenylethylidene)- in plant volatile organic compound (VOC) profiles?
- Methodological Answer : Detection is complicated by its low abundance and co-elution with structurally similar terpenoids or aldehydes. For example, in broomrape studies, benzeneacetaldehyde was absent in buds but detected in other tissues, suggesting tissue-specific biosynthesis or rapid degradation . Use gas chromatography coupled with selective detectors (e.g., GC-MS with SIM mode) or derivatization (e.g., PFBHA for carbonyls) to enhance sensitivity. Headspace solid-phase microextraction (HS-SPME) improves recovery of low-concentration VOCs.
Q. How does the α,β-unsaturated aldehyde structure influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The conjugated system activates the β-carbon for Michael additions, while the aldehyde group participates in aldol reactions. Steric hindrance from the phenylethylidene group may slow nucleophilic attack compared to simpler aldehydes (e.g., propanal). Experimental design should account for competing pathways: for example, in hydride reductions, the double bond may hydrogenate before the aldehyde is reduced. Density functional theory (DFT) simulations can predict regioselectivity and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
